(E)-2-cyanohex-2-enoic acid (E)-2-cyanohex-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 869-00-1
VCID: VC2443762
InChI: InChI=1S/C7H9NO2/c1-2-3-4-6(5-8)7(9)10/h4H,2-3H2,1H3,(H,9,10)/b6-4+
SMILES: CCCC=C(C#N)C(=O)O
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

(E)-2-cyanohex-2-enoic acid

CAS No.: 869-00-1

Cat. No.: VC2443762

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-cyanohex-2-enoic acid - 869-00-1

Specification

CAS No. 869-00-1
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name (E)-2-cyanohex-2-enoic acid
Standard InChI InChI=1S/C7H9NO2/c1-2-3-4-6(5-8)7(9)10/h4H,2-3H2,1H3,(H,9,10)/b6-4+
Standard InChI Key RMCPVXOVNVHHAJ-GQCTYLIASA-N
Isomeric SMILES CCC/C=C(\C#N)/C(=O)O
SMILES CCCC=C(C#N)C(=O)O
Canonical SMILES CCCC=C(C#N)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

(E)-2-cyanohex-2-enoic acid has the molecular formula C₇H₉NO₂ and a molecular weight of approximately 139.15 g/mol. The compound's structure features a six-carbon backbone with a trans-configured double bond between C2 and C3, a nitrile group (C≡N) at the C2 position, and a carboxylic acid group (COOH) also at C2. This arrangement can be represented by the structural formula:

CH₃CH₂CH₂CH=C(CN)COOH (with E configuration at the double bond)

The IUPAC name for this compound is (E)-2-cyanohex-2-enoic acid, although it may also be referred to as trans-2-cyanohex-2-enoic acid in some contexts. The (E) designation specifically indicates the trans arrangement of substituents across the double bond.

Physical and Chemical Properties

Based on the properties of structurally similar compounds, (E)-2-cyanohex-2-enoic acid likely exists as a solid at room temperature. The compound would be expected to have limited water solubility due to its hydrophobic alkyl chain, while being more soluble in organic solvents such as ethanol, methanol, and DMSO.

The carboxylic acid function confers acidic properties to the molecule, with an estimated pKa in the range of 3-4, which is typical for α,β-unsaturated carboxylic acids. The presence of the electron-withdrawing nitrile group likely increases the acidity compared to unsubstituted carboxylic acids by stabilizing the negative charge of the conjugate base.

The compound contains multiple reactive functional groups:

  • The carboxylic acid group can undergo esterification, amidation, and reduction

  • The nitrile group can be hydrolyzed, reduced to an amine, or participate in addition reactions

  • The activated C=C double bond is susceptible to nucleophilic addition, reduction, and cycloaddition reactions

Spectroscopic Characteristics

Based on similar compounds, (E)-2-cyanohex-2-enoic acid would likely exhibit the following spectroscopic features:

Infrared (IR) Spectroscopy:

  • O-H stretching absorption from the carboxylic acid group (broad band around 3000-2500 cm⁻¹)

  • C=O stretching absorption (strong band around 1700-1680 cm⁻¹)

  • C≡N stretching absorption (sharp band around 2220-2240 cm⁻¹)

  • C=C stretching absorption (medium band around 1650-1600 cm⁻¹)

¹H NMR Spectroscopy:

  • Signals for the alkyl chain protons (CH₃CH₂CH₂-) in the range of 0.9-2.3 ppm

  • Signal for the vinyl proton (-CH=) around 6.5-7.5 ppm, appearing as a triplet due to coupling with the adjacent methylene group

  • Signal for the carboxylic acid proton (-COOH) at approximately 10-12 ppm

¹³C NMR Spectroscopy:

  • Signal for the nitrile carbon (C≡N) around 115-120 ppm

  • Signal for the carboxylic acid carbon (C=O) around 165-175 ppm

  • Signals for the double bond carbons around 120-140 ppm

  • Signals for the alkyl chain carbons in the range of 10-40 ppm

Synthesis Methods

Hydrolysis of Corresponding Esters

One of the most straightforward methods for preparing (E)-2-cyanohex-2-enoic acid involves the hydrolysis of its ethyl ester. Based on the literature for similar compounds, cyano acids can be prepared by hydrolysis of the corresponding ethyl esters under basic conditions . The reaction typically proceeds as follows:

  • Base-catalyzed hydrolysis of ethyl (E)-2-cyanohex-2-enoate with aqueous sodium or potassium hydroxide

  • Acidification of the resulting carboxylate salt to obtain the free carboxylic acid

This approach has the advantage of maintaining the stereochemistry of the double bond, ensuring that the E configuration is preserved in the final product.

Knoevenagel Condensation

The Knoevenagel condensation represents another important synthetic approach for α-cyanoacrylic acids. This reaction involves the condensation of an aldehyde (butanal in this case) with cyanoacetic acid in the presence of a basic catalyst such as piperidine or pyridine .

For (E)-2-cyanohex-2-enoic acid, the reaction would involve:

CH₃CH₂CH₂CHO + NC-CH₂-COOH → CH₃CH₂CH₂CH=C(CN)COOH + H₂O

This reaction typically proceeds through an initial aldol-type addition followed by dehydration to form the α,β-unsaturated product. While the reaction often yields a mixture of E and Z isomers, the E isomer generally predominates due to its greater thermodynamic stability. Separation of the isomers may be necessary to obtain pure (E)-2-cyanohex-2-enoic acid.

Alternative Synthetic Approaches

Other potential synthetic routes to (E)-2-cyanohex-2-enoic acid include:

  • Dehydration of 2-cyanohexanoic acid to introduce the double bond

  • Direct cyanation of (E)-hex-2-enoic acid at the α-position

  • Cross-coupling reactions to construct the carbon skeleton followed by functional group conversions

Table 3.1: Comparison of Synthetic Methods for (E)-2-cyanohex-2-enoic Acid

MethodStarting MaterialsAdvantagesLimitations
Ester HydrolysisEthyl (E)-2-cyanohex-2-enoate- Simple procedure
- High yields
- Maintains E/Z geometry
- Requires pre-synthesis of ester
- Potential hydrolysis of nitrile group
Knoevenagel CondensationButanal + Cyanoacetic acid- Direct access from simple reagents
- One-pot procedure
- Cost-effective
- E/Z mixture formation
- Purification challenges
- Variable yields
Dehydration2-Cyanohexanoic acid- Controlled introduction of double bond
- Potential for stereoselectivity
- Harsh conditions may be required
- Multiple steps
- Side reactions possible

Chemical Reactivity

Reactions of the C=C Double Bond

The most distinctive reactivity of (E)-2-cyanohex-2-enoic acid involves its activated C=C double bond, which is highly susceptible to nucleophilic additions due to the electron-withdrawing effects of both the nitrile and carboxylic acid groups.

Bioreduction

(E)-2-cyanohex-2-enoic acid can undergo enzymatic reduction catalyzed by ene-reductases, similar to other α,β-unsaturated cyanoacrylic acids. This biocatalytic transformation involves the stereoselective addition of hydrogen across the C=C bond, typically using NADH or NADPH as the hydrogen source . The reaction can proceed with high stereoselectivity, yielding optically active 2-cyanohexanoic acid.

Research on related compounds has demonstrated that such bioreductions can achieve excellent conversions (up to 94%) and exceptionally high enantiomeric excesses (>99% ee), making this approach valuable for asymmetric synthesis .

Michael Addition

Due to its activated double bond, (E)-2-cyanohex-2-enoic acid serves as an excellent Michael acceptor in conjugate addition reactions. Various nucleophiles, including amines, thiols, and carbon nucleophiles, can add to the β-position (C3) to generate functionalized derivatives.

Hydrogenation

Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel can reduce the C=C double bond to yield 2-cyanohexanoic acid. Under controlled conditions, this reduction can be selective for the C=C bond, leaving the nitrile group intact.

Reactions of the Nitrile Group

The nitrile function in (E)-2-cyanohex-2-enoic acid can participate in various transformations:

Hydrolysis

Under acidic or basic conditions, the nitrile group can be hydrolyzed to form either an amide (partial hydrolysis) or a carboxylic acid (complete hydrolysis):

CH₃CH₂CH₂CH=C(CN)COOH + H₂O → CH₃CH₂CH₂CH=C(CONH₂)COOH (partial hydrolysis)
CH₃CH₂CH₂CH=C(CONH₂)COOH + H₂O → CH₃CH₂CH₂CH=C(COOH)COOH (complete hydrolysis)

Reduction

Reduction of the nitrile group can lead to the formation of a primary amine. This can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride in combination with transition metal catalysts (e.g., NaBH₄/CoCl₂), or through catalytic hydrogenation:

CH₃CH₂CH₂CH=C(CN)COOH + 4[H] → CH₃CH₂CH₂CH=C(CH₂NH₂)COOH

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality in (E)-2-cyanohex-2-enoic acid can undergo standard carboxylic acid reactions:

Esterification

Reaction with alcohols in the presence of acid catalysts leads to the formation of esters, such as ethyl (E)-2-cyanohex-2-enoate, which is mentioned in the search results :

CH₃CH₂CH₂CH=C(CN)COOH + R-OH → CH₃CH₂CH₂CH=C(CN)COOR + H₂O

Amidation

The carboxylic acid group can be converted to amides through reaction with amines, typically facilitated by coupling reagents such as carbodiimides or carbonyldiimidazole:

CH₃CH₂CH₂CH=C(CN)COOH + R-NH₂ → CH₃CH₂CH₂CH=C(CN)CONHR + H₂O

Binding Mode in Enzymatic Reactions

An important aspect of the reactivity of α-cyanoacrylic acids is their binding mode in enzymatic reactions. Research on related compounds has revealed that the nitrile group serves as the preferred activating/anchor group in the active site of ene-reductases, rather than the carboxylic acid or corresponding ester group .

This finding has significant implications for the design of biocatalytic processes involving (E)-2-cyanohex-2-enoic acid, as it suggests that the nitrile group plays a crucial role in orienting the molecule within the enzyme active site and directing the stereochemical outcome of the reaction.

Applications in Organic Synthesis

As a Building Block

The multifunctional nature of (E)-2-cyanohex-2-enoic acid makes it a versatile building block in organic synthesis. The compound provides multiple reactive sites for further functionalization:

  • The activated C=C double bond allows for stereoselective additions, which can introduce various functional groups with defined stereochemistry.

  • The nitrile group can be transformed into other nitrogen-containing functionalities, such as amines, amides, or tetrazoles, which are common in bioactive compounds.

  • The carboxylic acid group enables the formation of esters, amides, and other carboxylic acid derivatives.

These characteristics make (E)-2-cyanohex-2-enoic acid useful in the synthesis of various compounds, including specialized monomers for polymer chemistry, ligands for coordination chemistry, and precursors for natural product synthesis.

In Pharmaceutical Synthesis

Related α-cyanoacrylic acids have been utilized in pharmaceutical synthesis, particularly in the preparation of chiral intermediates for active pharmaceutical ingredients. For example, related compounds have been employed in the synthesis of pregabalin, an important anticonvulsant medication .

The asymmetric bioreduction of an (E)-β-cyano-2,4-dienoic acid derivative by ene-reductases has been shown to provide efficient access to a pregabalin precursor with the desired stereochemistry in excellent yield and enantiomeric excess . This example highlights the potential utility of compounds like (E)-2-cyanohex-2-enoic acid in pharmaceutical synthesis, particularly where stereocontrol is important.

In Biocatalytic Transformations

The ability of (E)-2-cyanohex-2-enoic acid to undergo enzymatic transformations makes it relevant for biocatalytic applications. Research on similar compounds has demonstrated that α-cyanoacrylic acids can be reduced by ene-reductases with high stereoselectivity .

Studies have shown that the nitrile group serves as the preferred anchoring point in enzymatic reactions, which provides valuable insights for the development of biocatalytic processes involving (E)-2-cyanohex-2-enoic acid . This property can be exploited in the development of sustainable synthetic methods for the preparation of chiral compounds, offering advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability compared to traditional chemical approaches.

Comparison with Related Compounds

Comparison with Other Cyanoacrylic Acids

Table 7.1: Comparison of (E)-2-cyanohex-2-enoic Acid with Related Compounds

CompoundStructureMolecular WeightKey Differences
(E)-2-cyanohex-2-enoic acidCH₃CH₂CH₂CH=C(CN)COOH139.15 g/molBase structure
(E)-2-cyano-5-methylhex-2-enoic acid(CH₃)₂CHCH₂CH=C(CN)COOH153.18 g/molBranched alkyl chain (associated with pregabalin synthesis)
(E)-2-cyano-5-ethylhept-2-enoic acidCH₃CH₂CH(CH₂CH₃)CH₂CH=C(CN)COOH181.23 g/molLarger, branched alkyl chain
(E)-hex-2-enoic acidCH₃CH₂CH₂CH=CHCOOH114.14 g/molLacks nitrile group

Research on structurally related compounds has shown that the E/Z configuration significantly affects their behavior in enzymatic reactions, with the E isomer typically being the more reactive substrate for ene-reductases . For instance, while (E)-configured cyano acids could be reduced with high conversion and excellent stereoselectivity, the corresponding Z isomers were poor substrates for the tested enzymes .

Comparison with Esters and Other Derivatives

(E)-2-cyanohex-2-enoic acid is closely related to its ester derivatives, such as ethyl (E)-2-cyanohex-2-enoate, which is mentioned in the search results . The ester derivatives typically share similar reactivity at the C=C double bond but differ in their physical properties, such as solubility and melting/boiling points.

Research has shown that despite the differences in the carboxylic acid/ester functionality, the nitrile group remains the primary determinant of these compounds' interactions with enzymes . Deuterium labeling studies revealed that the nitrile group serves as the preferred activating/anchor group in the active site of ene-reductases, rather than the carboxylic acid or ester function . This finding has important implications for the design of biocatalytic processes involving (E)-2-cyanohex-2-enoic acid and related compounds.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the analysis of (E)-2-cyanohex-2-enoic acid, particularly for distinguishing between E and Z isomers. Typical conditions might include:

  • Column: C18 reverse-phase

  • Mobile Phase: Gradient of acetonitrile or methanol with water, containing a small amount of acid (e.g., 0.1% formic acid)

  • Detection: UV detection at wavelengths around 220-260 nm, where the α,β-unsaturated system and the nitrile group absorb

Gas Chromatography (GC)

For GC analysis, derivatization to the corresponding methyl ester is often necessary to improve volatility. This approach has been documented for similar compounds, where acids were converted to their corresponding methyl esters using TMS-diazomethane prior to GC analysis .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about (E)-2-cyanohex-2-enoic acid, with key features including:

  • ¹H NMR: The vinyl proton signal around 6.5-7.5 ppm is particularly diagnostic for the presence of the α,β-unsaturated system and can provide information about the E/Z configuration based on coupling constants.

  • ¹³C NMR: Signals for the nitrile carbon (~115-120 ppm), carboxylic acid carbon (~165-175 ppm), and the double bond carbons (~120-140 ppm) are characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups in (E)-2-cyanohex-2-enoic acid, with characteristic bands for the carboxylic acid, nitrile, and C=C double bond functions.

Determination of E/Z Configuration

The determination of the E/Z configuration of the double bond is critical for characterizing (E)-2-cyanohex-2-enoic acid. Methods for this determination include:

  • NMR spectroscopy: The coupling constants between vinyl protons in the ¹H NMR spectrum can distinguish between E and Z isomers (typically J ~ 15-16 Hz for E and J ~ 10-11 Hz for Z).

  • X-ray crystallography: Provides definitive structural information, including the configuration of the double bond, if suitable crystals can be obtained.

  • NOE experiments: Nuclear Overhauser Effect experiments can provide information about the spatial proximity of protons, which helps in determining the configuration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator